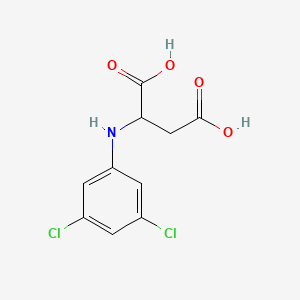
(1Z)-(4-Chlorophenyl)-N'-(4-fluorophenyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-(4-Chlorophenyl)-N’-(4-fluorophenyl)ethanimidamide is an organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-(4-Chlorophenyl)-N’-(4-fluorophenyl)ethanimidamide typically involves the reaction of 4-chlorobenzaldehyde with 4-fluoroaniline under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1Z)-(4-Chlorophenyl)-N’-(4-fluorophenyl)ethanimidamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (1Z)-(4-Chlorophenyl)-N’-(4-fluorophenyl)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- (1Z)-1-(4-Fluorophenyl)-3-oxo-1-butenyl difluoridoborate
- 1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate
- 1-(4-fluorophenyl)ethanone
Comparison: Compared to similar compounds, (1Z)-(4-Chlorophenyl)-N’-(4-fluorophenyl)ethanimidamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
121513-79-9 |
|---|---|
Molekularformel |
C14H12ClFN2 |
Molekulargewicht |
262.71 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N'-(4-fluorophenyl)ethanimidamide |
InChI |
InChI=1S/C14H12ClFN2/c15-11-3-1-10(2-4-11)9-14(17)18-13-7-5-12(16)6-8-13/h1-8H,9H2,(H2,17,18) |
InChI-Schlüssel |
FNLKLZYJIQBNMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=NC2=CC=C(C=C2)F)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


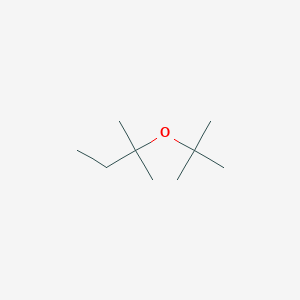
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)

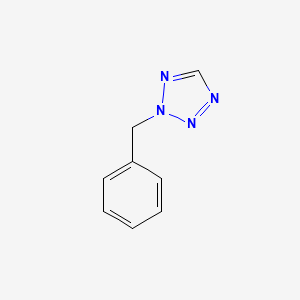
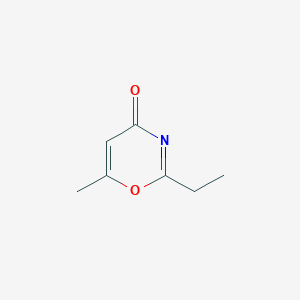
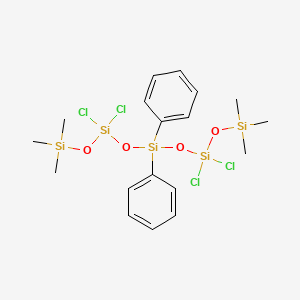
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
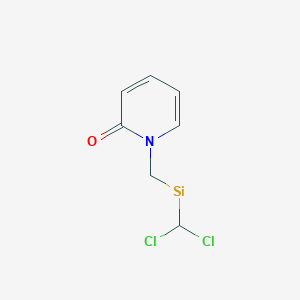
![5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol](/img/structure/B14284376.png)
![1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B14284388.png)
